molecular formula C13H12Cl2N2O2 B143370 1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 126067-40-1

1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B143370
CAS No.: 126067-40-1
M. Wt: 299.15 g/mol
InChI Key: IVEMKPKJNOWXSK-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is a synthetic organic compound known for its unique chemical structure and diverse applications in various fields. This compound features a pyrazole ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid ethyl ester group, making it a valuable molecule in chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution with 2,4-dichlorophenyl group: The pyrazole intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 2,4-dichlorophenyl group.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its reactivity and ability to undergo transformations such as oxidation, reduction, substitution, and hydrolysis.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that it may exhibit antimicrobial effects against certain pathogens.
  • Anti-inflammatory Effects : It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Medicine

The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its unique structure may allow it to interact with specific molecular targets in biological systems, making it a candidate for therapeutic applications.

Industrial Applications

In industry, 1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is used in the production of:

  • Agrochemicals : It can be employed in formulating pesticides or herbicides due to its biological activity.
  • Dyes and Pigments : Its chemical properties allow it to be used in synthesizing various dyes.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles.
  • Biological Activity Evaluations : Various assays have been conducted to assess its antimicrobial and anti-inflammatory properties, showcasing its potential utility in drug development.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

    1-(2,4-Dichloro-phenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound differs in the position of the carboxylic acid group and may exhibit different chemical and biological properties.

    1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2,4-Dichloro-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, also known as Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H12Cl2N2O2
  • Molecular Weight : 299.15 g/mol
  • CAS Number : 126067-40-1

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The presence of the 2,4-dichlorophenyl group and the carboxylic acid moiety enhances its reactivity and binding affinity to specific biological targets.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways related to pain and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
A549 (Lung)12.5Growth inhibition
HeLa (Cervical)10.0Apoptosis induction
MCF7 (Breast)15.0Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. A study involving carrageenan-induced paw edema in rats indicated that administration of the compound led to a significant reduction in swelling compared to control groups.

Case Studies

  • Study on Anticancer Effects :
    • A recent study evaluated the effects of the compound on A549 lung cancer cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
  • Inflammation Model :
    • In an experimental model of inflammation using rats, the administration of this compound resulted in a significant reduction in paw edema (p < 0.01). Histological analysis indicated decreased infiltration of inflammatory cells.

Properties

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-6-8(2)17(16-11)12-5-4-9(14)7-10(12)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEMKPKJNOWXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561199
Record name Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126067-40-1
Record name Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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